

Comprehensive Technical Guide on the Molecular Properties and Analytical Resolution of δ -Cefotiam

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Compound of Interest

Compound Name:	<i>delta(3)-Cefotiam</i>
CAS No.:	142182-63-6
Cat. No.:	B193839

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Executive Summary

Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic utilized for its potent activity against both Gram-positive and Gram-negative bacteria [1]. During the synthesis, storage, and pharmacokinetic evaluation of Cefotiam, a critical degradation product and impurity known as

δ -Cefotiam (CAS: 142182-63-6) can form.

Understanding the precise molecular weight, structural formula, and the chemical causality behind the formation of this isomer is paramount for pharmaceutical quality control. This whitepaper provides an authoritative breakdown of the physicochemical properties of

δ -Cefotiam, resolves a long-standing nomenclature paradox in the literature, and details a self-validating chromatographic protocol for its isolation.

Chemical Identity and The Nomenclature Paradox

To accurately track impurities in drug development, one must first establish absolute structural clarity. The molecular formula and weight of

-Cefotiam are identical to the active API, as they are structural isomers.

Quantitative Data Summary

Property	Value
Chemical Name (IUPAC)	7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Molecular Formula	C ₁₈ H ₂₃ N ₉ O ₄ S ₃
Molecular Weight	525.64 g/mol
Exact Mass	525.1035 Da
CAS Registry Number	142182-63-6
Topological Polar Surface Area (TPSA)	251 Å ²
Pharmacological Status	Inactive Impurity

Data sourced from the [2].

The Nomenclature Paradox (Expert Insight)

A common point of confusion among drug development professionals is the "

" designation.

- **Traditional Cephem Numbering:** In standard cephalosporin nomenclature, the sulfur atom is position 1, and the nitrogen is position 5. The double bond in the active drug is located between C3 and C4, making it a -cephem.
- **Systematic IUPAC Numbering:** IUPAC names the core as a 5-thia-1-azabicyclo[4.2.0]octane ring, starting numbering at the bridgehead nitrogen. In this system, the active

-cephem double bond is between C2 and C3 (oct-2-ene) [3].

When the double bond migrates to the inactive

-cephem position (between C2 and C3 in traditional numbering), it corresponds to a double bond between C3 and C4 in the bicyclo system (oct-3-ene). Therefore, the impurity cataloged as

-Cefotiam is actually the

-cephem isomer. The "3" derives from IUPAC bicyclo numbering, not traditional cephem numbering.

Mechanisms of Isomerization

The causality behind the formation of

-Cefotiam lies in the thermodynamic instability of the

-lactam ring. The active

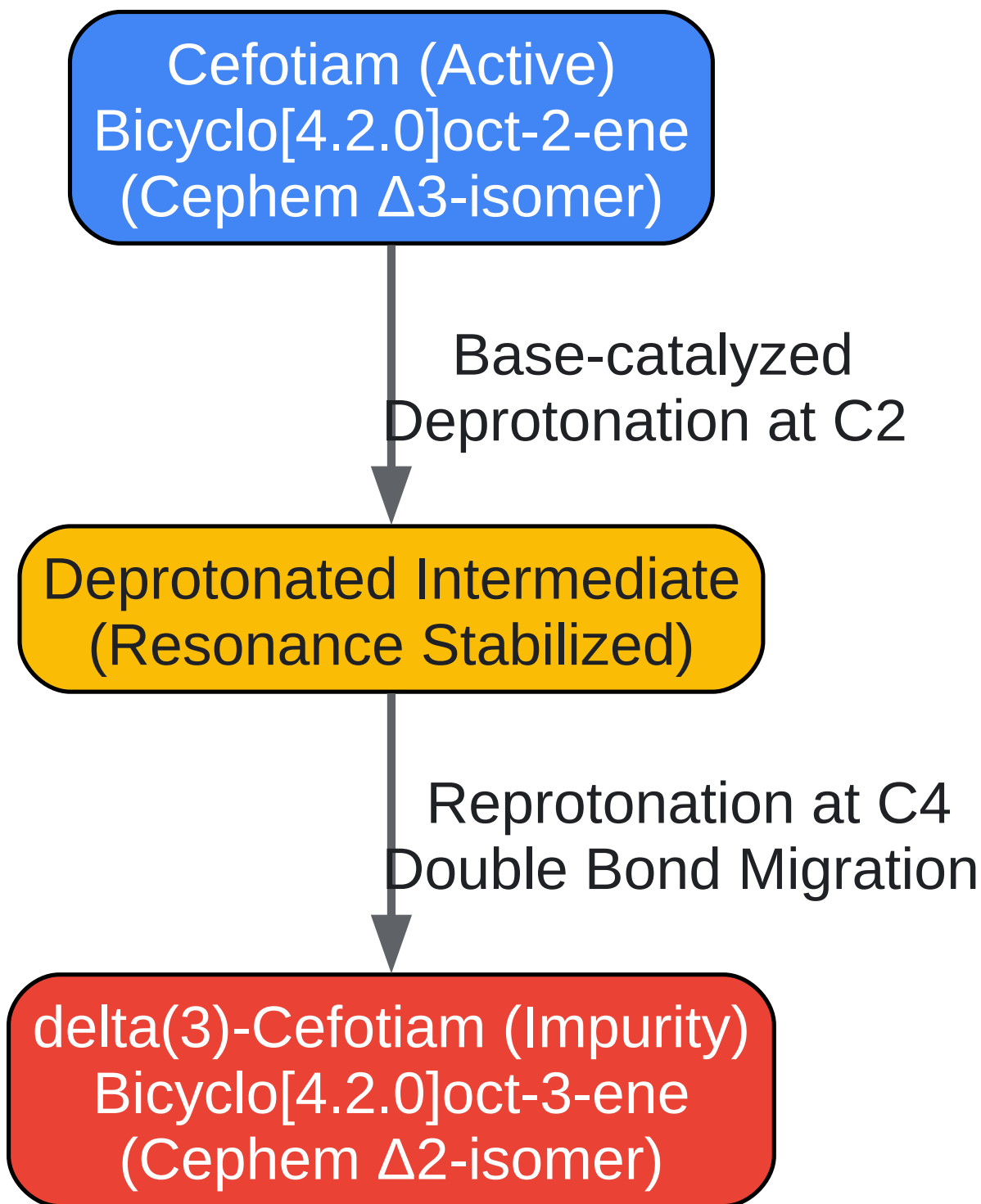
-cephem isomer contains significant ring strain. Under mildly basic conditions (or prolonged exposure to aqueous environments), the C2 protons become relatively acidic.

Deprotonation at C2 yields a resonance-stabilized intermediate. Subsequent reprotonation at the C4 position shifts the double bond, yielding the

-cephem isomer (

-Cefotiam). This shift completely abolishes the drug's antimicrobial efficacy, as the altered geometry prevents the

-lactam ring from effectively acylating Penicillin-Binding Proteins (PBPs).



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Fig 1: Base-catalyzed isomerization pathway from active Cefotiam to the **delta(3)-Cefotiam** impurity.

Analytical Methodology: Chromatographic Separation

To monitor the integrity of Cefotiam during pharmacokinetic studies, scientists must separate the active API from the

-Cefotiam impurity. Traditional manual liquid-liquid extraction often induces *ex vivo* isomerization due to pH shifts. To circumvent this, we employ an automated column-switching HPLC method [4].

Step-by-Step Protocol: Automated Column-Switching RP-HPLC

1. Sample Preparation (Mild Conditions)

- Action: Dilute 100 μ L of human plasma with 400 μ L of 0.05 M phosphate buffer (pH 7.7).
- Causality: Maintaining pH 7.7 ensures the carboxylic acid moieties are consistently ionized for predictable retention, while avoiding the highly alkaline conditions that trigger artifactual isomerization. Direct dilution eliminates the need for harsh organic deproteinization.

2. Online Enrichment (Pretreatment)

- Action: Inject the diluted sample onto a short C18 pretreatment column. Flush with 0.05 M phosphate buffer (pH 7.7) at 1.0 mL/min for 2 minutes.
- Causality: This acts as an online Solid-Phase Extraction (SPE). The hydrophobic Cefotiam isomers are retained on the C18 phase, while hydrophilic endogenous plasma proteins and salts lack affinity and are flushed directly to waste, preventing analytical column fouling.

3. Column Switching and Back-Flushing

- Action: Activate the 6-port switching valve to back-flush the trapped analytes onto the main C18 analytical column using a mobile phase of 0.05 M phosphate buffer (pH 7.7) /

Acetonitrile (88:12, v/v).

- Causality: Back-flushing is critical. Analytes trapped at the head of the precolumn are swept off in the reverse direction, ensuring they enter the analytical column as a tight, concentrated band. This minimizes band broadening and maximizes theoretical plates.

4. Detection and Quantification

- Action: Monitor the eluent via UV absorbance at 254 nm.
- Causality: Both isomers possess highly conjugated

-systems (the aminothiazole ring, tetrazole ring, and the migrating cephem double bond) that exhibit strong chromophoric activity at 254 nm, allowing for a lower limit of detection (LLOD) of ~10 ng/mL.

Self-Validation System

To ensure this protocol is self-validating, the following system suitability checks must be integrated into the workflow:

- Resolution Check: The chromatographic resolution (

) between Cefotiam and

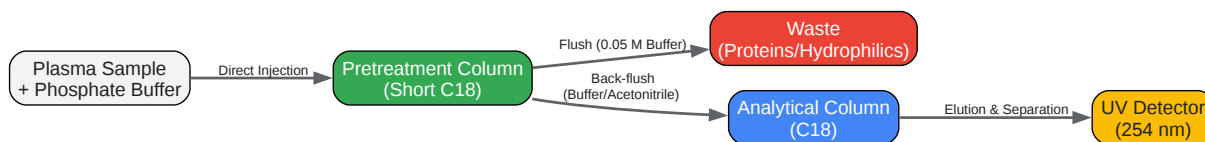
-Cefotiam must be

. If

, the acetonitrile ratio in the mobile phase must be decreased.

- Recovery Verification: Pre-extraction plasma samples spiked with a known 50 ng/mL standard of

-Cefotiam must yield a quantitative recovery of >95%, verifying that no analyte breakthrough occurs during the precolumn wash phase.



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Fig 2: Column-switching HPLC workflow for the simultaneous determination of Cefotiam isomers.

Conclusion

The rigorous monitoring of

-Cefotiam (MW: 525.64 g/mol , Formula: $C_{18}H_{23}N_9O_4S_3$) is a non-negotiable aspect of cephalosporin drug development. By understanding the IUPAC nomenclature nuances that distinguish the active API from its inactive isomer, and by implementing causality-driven, self-validating analytical frameworks like column-switching HPLC, researchers can ensure absolute data integrity in pharmacokinetic and stability assays.

References

- PubChem - **delta(3)-Cefotiam** | $C_{18}H_{23}N_9O_4S_3$ | CID 132416 URL:[[Link](#)]
- PubChem - Cefotiam | $C_{18}H_{23}N_9O_4S_3$ | CID 43708 URL:[[Link](#)]
- PubMed (Journal of Chromatography B) - Automated high-performance liquid chromatographic method for the simultaneous determination of cefotiam and delta 3-cefotiam in human plasma using column switching URL:[[Link](#)]
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